molecular formula C17H20N2O3S B1212383 Tosifen CAS No. 32295-18-4

Tosifen

Cat. No.: B1212383
CAS No.: 32295-18-4
M. Wt: 332.4 g/mol
InChI Key: XILWEASNBDKGSA-AWEZNQCLSA-N
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Description

Tosifen is a chemical compound with the molecular formula C₁₇H₂₀N₂O₃S. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a thiophene ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tosifen can be synthesized through several methods, including the reaction of thiophene derivatives with appropriate reagents. One common method involves the reaction of 2-methylthiophene with specific reagents under controlled conditions . The reaction typically requires a reflux setup and careful monitoring of temperature and reactant concentrations.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction conditions. The process often involves the use of catalysts to enhance the reaction rate and yield. The final product is purified through techniques such as distillation and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Tosifen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols and other reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

Tosifen has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tosifen involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tosifen can be compared with other thiophene derivatives, such as:

    Thiophene: A simpler compound with a similar ring structure but lacking the additional functional groups present in this compound.

    2-Methylthiophene: A closely related compound used in similar applications but with different reactivity due to the presence of a methyl group.

    Thiophene-2-carboxylic acid: Another derivative with distinct chemical properties and applications.

This compound’s uniqueness lies in its specific functional groups, which confer unique reactivity and biological activity compared to other thiophene derivatives.

Properties

CAS No.

32295-18-4

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[(2S)-1-phenylpropan-2-yl]urea

InChI

InChI=1S/C17H20N2O3S/c1-13-8-10-16(11-9-13)23(21,22)19-17(20)18-14(2)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H2,18,19,20)/t14-/m0/s1

InChI Key

XILWEASNBDKGSA-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N[C@@H](C)CC2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC(C)CC2=CC=CC=C2

32295-18-4

Synonyms

N-(2-phenylisopropyl)-N-p-toluenesulfonylurea
Sch 11973
tosifen
tosifen, (S)-isomer
tosifen, (S)-isomer, (14)C6-labeled

Origin of Product

United States

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